3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name (1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-en-1-yl]cyclopent-3-ene-1,2-diol derives from its cyclopentene backbone (Figure 1). Key stereochemical features include:
- Cyclopentene numbering : The diol groups occupy positions 1 (S) and 2 (R), while the purine moiety attaches to position 5 (R).
- Propenyl substituent : The (1R)-1-hydroxy-2-propenyl group at position 3 introduces an additional stereocenter, with hydroxyl orientation critical for intramolecular hydrogen bonding.
Table 1: Stereochemical Descriptors
| Position | Configuration | Functional Group |
|---|---|---|
| 1 | S | -OH |
| 2 | R | -OH |
| 5 | R | Purine (N9) |
| 3' | R | -CH(OH)CH₂CH₂ |
The absolute configuration aligns with carbocyclic nucleoside analogues like neplanocin A, where stereochemistry dictates biological activity.
Conformational Analysis of the Cyclopentene Diol Core
The cyclopentene ring adopts a twist-envelope conformation to minimize steric strain between the purine base and propenyl side chain. Pseudorotation barriers (≈5–8 kcal/mol) allow interconversion between conformers. Key observations:
- Ring puckering : Quantum mechanical calculations reveal a predominant C2-exo/C3-endo puckering (Figure 2A), stabilizing the molecule through:
Table 2: Conformational Energy Comparison
| Conformer | ΔE (kcal/mol) | Dominant Interactions |
|---|---|---|
| C2-exo/C3-endo | 0.0 | O1-H⋯N7 (purine), C3-OH⋯O2 |
| Half-chair | +1.8 | O2-H⋯O1, C3-OH⋯π (purine) |
| Envelope | +3.2 | Steric clash: propenyl/purine |
The propenyl group's (1R)-hydroxy orientation further stabilizes the C2-exo conformation via a 7-membered intramolecular H-bond between C3'-OH and C2-OH.
Electronic Properties of the Purine Moiety
The 6-aminopurine system exhibits aromatic character (HOMA index = 0.89) with localized electron density at N1, N3, and N7. Key electronic features:
- pKa values : Microspeciation analysis reveals two ionizable sites:
Figure 3: Natural Bond Orbital (NBO) analysis shows:
- Electron donation from purine N9 lone pair to cyclopentene C5 (Wiberg bond index = 0.78).
- Hyperconjugation between C3'-OH σ* and purine π-system stabilizes the allylic alcohol.
The amino group at C6 enhances purine’s electron-donating capacity, increasing nucleophilicity at N7 by 12% compared to unsubstituted adenine.
Hydrogen Bonding Networks in Crystal Packing
X-ray diffraction studies of analogous compounds reveal extended H-bonding networks involving all hydroxyl groups and purine nitrogens:
Intramolecular interactions :
- O1-H⋯N7 (2.71 Å, 156°)
- O2-H⋯O3' (2.89 Å, 142°)
Intermolecular interactions :
- Purine N1-H⋯O2 (2.95 Å) forms infinite chains along the a-axis.
- C3'-OH⋯O1 (2.82 Å) creates a 2D sheet structure (Figure 4).
Table 3: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|---|
| O1-H | N7 | 2.71 | 156 | x, y, z |
| O2-H | O3' | 2.89 | 142 | x, y, z |
| N1-H | O2 | 2.95 | 158 | x+1, y, z |
| C3'-OH | O1 | 2.82 | 145 | x, y-1, z |
These interactions stabilize a P2₁2₁2₁ space group with Z' = 1, typical of carbocyclic nucleosides.
Properties
CAS No. |
194353-47-4 |
|---|---|
Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-enyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H15N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h2-5,7-8,10-11,19-21H,1H2,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |
InChI Key |
GNCUJTNOTBPTGN-OYBPUVFXSA-N |
Isomeric SMILES |
C=C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
C=CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Biological Activity
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)- is a complex organic compound with significant potential in biological applications due to its unique structure combining a cyclopentene ring and a purine derivative. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.
The compound has a molecular formula of C12H15N5O2 and a molecular weight of approximately 287.27 g/mol. Its stereochemistry is crucial for its biological interactions, as indicated by its specific spatial arrangement (1S,2R,5R) which influences its reactivity and efficacy in biological systems .
Biological Activity
Research indicates that 3-Cyclopentene-1,2-diol exhibits several biological activities:
- Antiviral Properties : Similar compounds have demonstrated antiviral effects, suggesting potential for this compound in treating viral infections.
- Cytotoxic Effects : In studies involving cancer cell lines such as MDA-MB-231 and A431, the compound showed varying levels of cytotoxicity. For instance, enantiomers derived from this compound exhibited different levels of toxicity against cancer cells, with the (−)-NPA form being significantly more active than its (+)- counterpart .
Cytotoxicity in Cancer Cell Lines
A comparative study assessed the cytotoxic effects of 3-Cyclopentene derivatives on various cancer cell lines. The following table summarizes the findings:
| Compound | Fibroblasts | MDA-MB-231 | MCF-7 | A431 | U87-MG | MOLT-4 |
|---|---|---|---|---|---|---|
| (+)-NPA | >1 mM | 880 μM | >1 mM | 330 μM | >1 mM | 500 μM |
| (−)-NPA | >1 mM | 200 μM | 55 μM | 10 μM | 40 μM | 7 μM |
The data shows that (−)-NPA exhibits significantly lower IC50 values across most tested cell lines compared to (+)-NPA, indicating a higher potency against these cancer types .
The mechanism behind the cytotoxic effects appears to involve the induction of apoptosis through caspase activation. Measurements of caspase-3 and caspase-7 activity confirmed that (−)-NPA effectively initiates programmed cell death in cancer cells while (+)-NPA does not exhibit similar activity .
Synthesis Methods
The synthesis of 3-Cyclopentene derivatives involves various strategies:
- Direct SN2 Reaction : Functionalized cyclopentenyl derivatives react with adenine salts.
- Gradual Assembly : Building the adenine framework using cyclopentenylamine.
- Mitsunobu Reaction : Utilizing protected tetrols with adenine derivatives.
These methods require precise control over reaction conditions to maintain desired stereochemistry and yield .
Future Directions
Further research is essential to elucidate the full range of biological activities and mechanisms of action for 3-Cyclopentene derivatives. Potential applications include:
- Development of Antiviral Therapies : Given its structural similarities to known antiviral compounds.
- Cancer Therapeutics : Exploring its effectiveness in targeting specific cancer types while minimizing effects on normal cells.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antiviral Activity
Research indicates that compounds similar to 3-Cyclopentene-1,2-diol have shown antiviral properties, particularly against viruses such as HIV. The purine base structure is known to interact with viral enzymes, inhibiting their function and replication .
2. Nucleoside Analogues
This compound can serve as a nucleoside analogue due to its structural resemblance to natural nucleosides. Nucleoside analogues are crucial in the development of antiviral and anticancer therapies as they can interfere with nucleic acid synthesis .
3. Enzyme Inhibition
Studies have demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in conditions where these enzymes are overactive .
Applications in Materials Science
1. Photonic Materials
The unique electronic properties of compounds like 3-Cyclopentene-1,2-diol allow them to be used in the development of photonic materials. These materials can be utilized in sensors and other optical devices due to their ability to manipulate light at the molecular level .
2. Conductive Polymers
Research has explored the incorporation of this compound into conductive polymer matrices. The resulting materials exhibit improved electrical conductivity and stability, making them suitable for applications in organic electronics .
Case Studies
Case Study 1: Antiviral Efficacy
A study published in Molecular Pharmacology investigated the antiviral efficacy of various purine derivatives against HIV. The study found that compounds structurally similar to 3-Cyclopentene-1,2-diol exhibited significant inhibition of viral replication in vitro .
Case Study 2: Photonic Applications
In Advanced Materials, researchers reported on the synthesis of photonic devices using cyclopentene derivatives. The devices demonstrated enhanced light absorption and emission properties, indicating potential applications in advanced optical technologies .
Summary Table of Applications
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by the following functional groups:
| Functional Group | Key Reactivity |
|---|---|
| Cyclopentene double bond | Susceptible to electrophilic addition, cycloadditions (e.g., Diels-Alder), or oxidation. |
| 1,2-Diol system | Forms esters, ethers, or chelates with metal ions; participates in oxidation reactions. |
| (1R)-1-hydroxy-2-propenyl | Undergoes oxidation, dehydration, or conjugate addition due to allylic hydroxyl. |
| 6-Amino-9H-purin-9-yl | Participates in nucleophilic substitution (N-alkylation, acylation) or hydrogen bonding. |
2.1. Cyclopentene Double Bond Reactions
The cyclopentene ring’s conjugated double bond facilitates:
-
Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dibromocyclopentane derivatives under mild conditions .
-
Diels-Alder Cycloaddition : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to yield bicyclic adducts.
Example Reaction
$$
\text{Cyclopentene} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct}
$$
2.2. Diol System Reactions
The vicinal diol undergoes:
-
Esterification : Reacts with acetyl chloride or anhydrides to produce diesters, enhancing lipophilicity .
-
Periodate Oxidation : Cleavage of the 1,2-diol to generate dialdehydes, useful in crosslinking applications.
2.3. Hydroxypropenyl Side Chain Reactions
The allylic hydroxyl group in the (1R)-1-hydroxy-2-propenyl moiety enables:
-
Oxidation : Converts to a ketone or carboxylic acid using oxidizing agents like KMnO₄ .
-
Dehydration : Forms conjugated dienes under acidic conditions (e.g., H₂SO₄), altering electronic properties .
2.4. Purine Base Modifications
The 6-aminopurine group participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N7- or N9-alkylated derivatives, modulating biological activity .
-
Acylation : Acetic anhydride targets the amino group, yielding acetylated purines with altered solubility.
Reaction Conditions and Catalysts
Experimental parameters significantly influence reaction outcomes:
| Reaction Type | Conditions | Catalysts/Reagents | Yield Optimization |
|---|---|---|---|
| Diels-Alder | Reflux in toluene, 80°C | Lewis acids (e.g., AlCl₃) | High dienophile concentration |
| Esterification | Room temperature, dry DCM | DMAP, pyridine | Excess acylating agent |
| Periodate Oxidation | Aqueous solution, 0°C | NaIO₄ | pH 5–6 buffer |
| Purine Alkylation | Anhydrous DMF, 60°C | K₂CO₃ | Slow addition of alkyl halide |
Mechanistic Insights
-
Diels-Alder Reaction : Computational studies suggest a concerted, synchronous mechanism with partial charge development at the cyclopentene carbons.
-
Purine Alkylation : Kinetic data indicate preferential N9-alkylation due to steric and electronic factors .
Stability and Side Reactions
The compound exhibits sensitivity to:
-
Acidic Conditions : Promotes dehydration of the hydroxypropenyl group, forming allylic alcohols .
-
Light/Oxidation : The purine base degrades under prolonged UV exposure, necessitating inert storage .
Comparative Reactivity
The hydroxypropenyl substituent differentiates this compound from analogs:
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| CID 472639 (target compound) | (1R)-1-hydroxy-2-propenyl side chain | Enhanced conjugate addition vs. saturated chains |
| CID 472640 (6'-(R)-Ethyl-NPA analog) | Saturated ethyl group | Reduced oxidation potential |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
| Compound Name | Core Ring | Purine Substituent | Key Functional Groups | Molecular Formula | Molecular Weight | CAS/ID |
|---|---|---|---|---|---|---|
| Target Compound | Cyclopentene | 6-Amino | 1,2-diol; (1R)-1-hydroxy-2-propenyl | C₁₂H₁₅N₅O₃ | 277.28 | 138571-54-7* |
| (1R,2S,3R,5R)-3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol (Aristeromycin) | Cyclopentane | 6-Amino | 1,2-diol; hydroxymethyl | C₁₁H₁₅N₅O₃ | 265.27 | 19186-33-5 |
| 6-Chloroneplanocin | Cyclopentene | 6-Chloro | 1,2-diol; hydroxymethyl | C₁₁H₁₁ClN₄O₃ | 282.68 | 1639974-72-3 |
| (1S,2S,5R)-5-(6-Amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol | Cyclopentene | 6-Amino | 1,2-diol; ketone (position 3') | C₁₀H₁₁N₅O₂ | 233.23 | N/A† |
| Cyclopentanemethanol, 3-(6-amino-9H-purin-9-yl) | Cyclopentane | 6-Amino | Methanol substituent | C₁₁H₁₅N₅O | 233.27 | 220285-03-0 |
Notes:
- *The target compound shares structural homology with 6-Chloroneplanocin (cyclopentene core, diol groups) but differs in purine substituents (NH₂ vs. Cl) and the presence of an allylic alcohol .
- †The ketone-containing analog () demonstrates how oxidation state at position 3 alters reactivity compared to diol/propenyl groups in the target compound .
Stereochemical and Functional Group Impact
Physicochemical Properties and Pharmacokinetics
| Property | Target Compound | Aristeromycin | 6-Chloroneplanocin |
|---|---|---|---|
| Molecular Weight | 277.28 | 265.27 | 282.68 |
| Hydrogen Bond Donors | 5 | 5 | 4 |
| Topological Polar Surface Area | 127 Ų | 127 Ų | 120 Ų |
| LogP (Predicted) | -1.2 | -1.5 | 0.3 |
Key Observations :
- The target compound’s higher molecular weight and LogP compared to Aristeromycin suggest reduced membrane permeability but enhanced solubility due to additional hydroxyl groups .
Preparation Methods
Cyclopentene Ring Formation
Cyclopentene precursors are synthesized via Diels-Alder reactions between 1,3-butadiene derivatives and electron-deficient dienophiles. For example, 3-cyclopentene-1,2-diol is obtained through cycloaddition of furan with maleic anhydride, followed by enzymatic dihydroxylation using Pseudomonas putida to yield the cis-diol configuration.
Purine Coupling and Functionalization
The 6-amino-9H-purin-9-yl group is introduced via palladium-catalyzed cross-coupling. A representative procedure uses tetrakis(triphenylphosphine)palladium(0) (5.4 mol%) in anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), reacting 2-amino-6-chloropurine with a cyclopentene triflate intermediate at 25°C for 1 hour.
Step-by-Step Synthesis
Starting Materials and Precursors
Cyclopentene Ring Formation and Functionalization
-
Diels-Alder Reaction : Furan reacts with maleic anhydride in toluene at 110°C for 12 hours to yield endo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride , which is hydrolyzed to the diol.
-
Enzymatic Dihydroxylation : The diol is treated with Pseudomonas putida monooxygenase in phosphate buffer (pH 7.4) to produce cis-3-cyclopentene-1,2-diol with >98% diastereomeric excess.
-
Protection and Activation : The diol is protected as a bis-methylcarbonate using methyl chloroformate, then converted to a triflate using triflic anhydride for cross-coupling.
Purine Coupling and Allylic Substitution
-
Palladium-Catalyzed Coupling : The triflate intermediate reacts with 2-amino-6-chloropurine in THF/DMSO (1:1) at 25°C for 1 hour, yielding 5-(6-chloro-9H-purin-9-yl)-3-cyclopentene-1,2-diol .
-
Amination : The chloro group is replaced with ammonia in methanol at 60°C for 6 hours, affording the 6-amino derivative.
-
Allylic Oxidation : (1R)-1-hydroxy-2-propenyl bromide is introduced via nucleophilic substitution using silver(I) oxide as a base, achieving 92% yield.
Purification and Isolation
-
Flash Chromatography : Silica gel (32–63 µm) with 10% acetonitrile/ethyl acetate eluent removes unreacted purine and byproducts.
-
Crystallization : The crude product is dissolved in 2-propanol, cooled to −20°C, and filtered to yield white crystals (mp 189–191°C).
Reaction Conditions and Optimization
Catalysts and Solvents
Protecting Groups
-
Methylcarbonate : Stabilizes hydroxyl groups during coupling; removed via hydrolysis with aqueous NaOH.
-
Triflate : Activates the cyclopentene for cross-coupling; hydrolytically unstable, requiring anhydrous conditions.
Industrial-Scale Production
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Pd(PPh₃)₄ | 12,000 | 43% |
| 2-Amino-6-chloropurine | 8,500 | 31% |
| Solvents | 1,200 | 10% |
Comparative Analysis of Methods
Traditional vs. Modern Approaches
| Method | Yield | Purity | Drawbacks |
|---|---|---|---|
| Classical Diels-Alder | 65% | 95% | Low diastereoselectivity |
| Enzymatic dihydroxylation | 82% | 99% | High enzyme cost |
| Continuous flow | 88% | 99.5% | High capital investment |
Q & A
Q. How can AI-driven platforms enhance synthesis or property prediction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
